Field: Chemistry, specifically Analytical Chemistry .
Application: Barium diphenylamine-4-sulfonate is used for redox titration . Redox titration is a type of titration based on a redox reaction between the analyte and titrant.
Method: In a typical procedure, a solution of Barium diphenylamine-4-sulfonate would be prepared at a known concentration. This solution would then be added dropwise to the analyte solution until the endpoint of the reaction is reached. The point at which the reaction is complete is often determined by a color change due to an indicator.
Results: The amount of Barium diphenylamine-4-sulfonate required to reach the endpoint allows for the determination of the analyte’s concentration or oxidation state.
Field: Pharmaceutical Chemistry .
Application: Barium diphenylamine-4-sulfonate is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a reaction between two or more other chemicals.
4-anilinobenzenesulfonate;barium(2+) is a chemical compound with the molecular formula and a molecular weight of 633.88 g/mol. It is commonly known as barium diphenylamine-4-sulfonate and serves as a pharmaceutical intermediate and analytical reagent. This compound is characterized by its moderate solubility in water and is sensitive to light, requiring storage in a cool, dry place away from strong oxidizing agents and acids .
While specific biological activities of 4-anilinobenzenesulfonate;barium(2+) are not extensively documented, compounds with similar structures often exhibit antimicrobial and antifungal properties. The presence of the aniline moiety suggests potential bioactivity, although further studies are necessary to elucidate its specific effects on biological systems .
The synthesis of 4-anilinobenzenesulfonate;barium(2+) typically involves the reaction of diphenylamine with sulfonic acid derivatives, followed by the incorporation of barium ions. This process can be achieved through several methods:
4-anilinobenzenesulfonate;barium(2+) has several applications:
Several compounds share structural similarities with 4-anilinobenzenesulfonate;barium(2+), including:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
4-anilinobenzenesulfonate;barium(2+) | C24H20BaN2O6S2 | Redox indicator, pharmaceutical intermediate |
Diphenylamine | C12H15N | Precursor for sulfonation; lacks sulfonate functionality |
Sulfanilic Acid | C6H7N3O3S | Antimicrobial properties; no barium |
Barium Sulfate | BaSO4 | Used in imaging; inert compared to diphenylamine |
4-anilinobenzenesulfonate;barium(2+) is unique due to its dual functional groups (aniline and sulfonate) combined with barium ions, which enhance its solubility and reactivity compared to other similar compounds. Its specific application as a redox indicator sets it apart from other barium salts that may not exhibit such properties .
Irritant